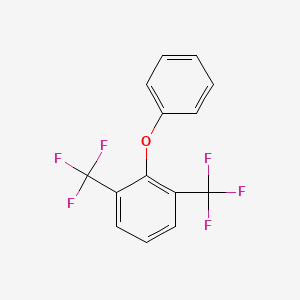
4,4'-DI(1,2,3-TRIAZOLYL) DISULFIDE HYDRATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-DI(1,2,3-TRIAZOLYL) DISULFIDE HYDRATE is a chemical compound with the molecular formula C4H4N6S2. It is known for its unique structure, which includes two 1,2,3-triazole rings connected by a disulfide bond. This compound is typically found in a hydrated form, meaning it contains water molecules within its crystal structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-DI(1,2,3-TRIAZOLYL) DISULFIDE HYDRATE can be achieved through various methods. One common approach involves the reaction of 1,2,3-triazole with sulfur dichloride in the presence of a base. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified through recrystallization.
Industrial Production Methods
On an industrial scale, the production of 4,4’-DI(1,2,3-TRIAZOLYL) DISULFIDE HYDRATE may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography, can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-DI(1,2,3-TRIAZOLYL) DISULFIDE HYDRATE undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The triazole rings can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Substituted triazoles.
Aplicaciones Científicas De Investigación
4,4’-DI(1,2,3-TRIAZOLYL) DISULFIDE HYDRATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of disulfide bond formation and reduction in proteins.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4,4’-DI(1,2,3-TRIAZOLYL) DISULFIDE HYDRATE involves the interaction of its disulfide bond with various biological molecules. The disulfide bond can undergo redox reactions, leading to the formation or breaking of disulfide bonds in proteins. This can affect the structure and function of proteins, influencing various biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Dithiobis(1,2,3-triazole): Similar structure but without the hydrate form.
Bis(1,2,3-triazolyl) disulfide: Another compound with a similar disulfide linkage but different substituents on the triazole rings.
Uniqueness
4,4’-DI(1,2,3-TRIAZOLYL) DISULFIDE HYDRATE is unique due to its hydrated form, which can influence its physical properties and reactivity. The presence of water molecules within its crystal structure can affect its solubility, stability, and interactions with other molecules.
Propiedades
IUPAC Name |
4-(2H-triazol-4-yldisulfanyl)-2H-triazole;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N6S2.H2O/c1-3(7-9-5-1)11-12-4-2-6-10-8-4;/h1-2H,(H,5,7,9)(H,6,8,10);1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNFXTWXWJGTHJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNN=C1SSC2=NNN=C2.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N6OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-Nitro-4-(trifluoromethyl)benzo[d][1,3]dioxol-2-one](/img/structure/B6355765.png)



![1-[4-(2-Chloro-6-fluoro-4-(trifluoromethyl)-phenoxy)phenyl]ethanone](/img/structure/B6355797.png)
![2,3-Bis(trifluoromethyl)thieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid](/img/structure/B6355811.png)


![3-Amino-7-chloro-[1,4]-benzothiazine](/img/structure/B6355826.png)
![2,6-dibromothieno[3,2-f][1]benzothiole](/img/structure/B6355836.png)


![tert-Butyl N-[(1S)-3-oxocyclohexyl]carbamate](/img/structure/B6355861.png)

